N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide
Description
This compound is a naphthamide derivative featuring a trichloroethyl core substituted with a carbamothioyl group linked to a 2-methoxyphenylamine moiety. Its molecular complexity arises from the juxtaposition of electron-withdrawing trichloroethyl and electron-donating methoxyphenyl groups, which influence its physicochemical and biological properties.
Properties
Molecular Formula |
C21H18Cl3N3O2S |
|---|---|
Molecular Weight |
482.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H18Cl3N3O2S/c1-29-17-12-5-4-11-16(17)25-20(30)27-19(21(22,23)24)26-18(28)15-10-6-8-13-7-2-3-9-14(13)15/h2-12,19H,1H3,(H,26,28)(H2,25,27,30) |
InChI Key |
HYIWFEMGXNNKDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide typically involves multiple steps. One common method includes the reaction of 2-methoxyaniline with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Groups
- 2-Phenyl-N-[2,2,2-Trichloro-1-[(4-Ethoxyphenyl)Carbamothioylamino]Ethyl]Acetamide (CID 2830068): This analogue uses a phenyl acetamide and 4-ethoxyphenyl group. The ethoxy substituent improves lipophilicity, while the phenyl acetamide reduces steric bulk compared to the target compound’s naphthamide. Molecular docking suggests that the naphthamide’s extended aromatic system could enhance binding affinity to hydrophobic pockets in targets like kinase domains .
- This may influence metabolic stability or interaction with cytochrome P450 enzymes .
Physicochemical and Pharmacokinetic Properties
However, the 2-methoxyphenyl group may counterbalance this by improving aqueous solubility .
Q & A
Q. Structural Validation :
- NMR : Confirm the presence of the trichloroethyl group (δ 4.5–5.0 ppm for NH and δ 3.8–4.2 ppm for methoxy protons) .
- HPLC-MS : Verify purity (>95%) and molecular ion peak (e.g., [M+H]+ at m/z ~520) .
Advanced: How does the 2-methoxyphenyl substituent influence the compound’s binding affinity compared to analogs with ethoxy or nitro groups?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs with 4-ethoxyphenyl or 2-nitrophenyl groups (see structural analogs in ). Test binding to target proteins (e.g., enzymes) via surface plasmon resonance (SPR) or fluorescence polarization assays.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze hydrogen bonding between the methoxy group and active-site residues (e.g., Tyr or Ser). Compare binding energies (ΔG) to quantify affinity differences .
- Statistical Analysis : Use ANOVA to determine if substituent effects are significant (p < 0.05) across replicates .
Basic: What protocols ensure accurate purity assessment and stability profiling of this compound?
Methodological Answer:
- Purity Assessment :
- Stability Testing :
- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) for 14 days. Monitor degradation via HPLC peak area reduction .
Advanced: How can kinetic inconsistencies in enzyme inhibition assays (e.g., variable IC50 values) be resolved?
Methodological Answer:
- Controlled Variables :
- Data Normalization : Express IC50 relative to a positive control (e.g., known inhibitor) to account for inter-assay variability .
Data Contradiction: How to address conflicting reports on solubility in polar vs. non-polar solvents?
Methodological Answer:
- Solubility Screen :
- Solvent Series : Test in DMSO (polar aprotic), ethanol (polar protic), and dichloromethane (non-polar) at 25°C. Use saturation shake-flask method with HPLC quantification .
- Temperature Dependence : Measure solubility at 15°C, 25°C, and 37°C to identify thermodynamic trends .
- Molecular Dynamics (MD) : Simulate solvation free energy in explicit solvents (e.g., GROMACS) to predict preferential solubility .
Advanced: What in silico approaches predict metabolic pathways, and how are these validated experimentally?
Methodological Answer:
- Metabolism Prediction :
- Experimental Validation :
Basic: What spectroscopic markers distinguish the thiourea and naphthamide groups in this compound?
Methodological Answer:
- IR Spectroscopy :
- ¹³C NMR : Thiourea carbon (δ ~180 ppm) vs. naphthamide carbonyl (δ ~170 ppm) .
Advanced: How can environmental degradation pathways be traced using advanced isotopic labeling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
